molecular formula C12H8O7 B052230 3,6-Diacetoxyphthalic acid anhydride CAS No. 124511-82-6

3,6-Diacetoxyphthalic acid anhydride

Cat. No. B052230
M. Wt: 264.19 g/mol
InChI Key: PSSBVORCFWWHFQ-UHFFFAOYSA-N
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Description

3,6-Diacetoxyphthalic acid anhydride is a chemical compound with the molecular formula C12H8O7 . It contains 28 bonds in total, including 20 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 aliphatic esters, 2 aromatic esters, and 1 anhydride .


Synthesis Analysis

The synthesis of 3,6-Diacetoxyphthalic acid anhydride involves the reaction of 1,2-Dichloroethane (1.2 kg), 3,6-dihydroxyphthalic acid (0.268 kg, 1.35 mol), and acetic anhydride (0.34 kg, 3.37 mol) in a reaction kettle . The mixture is heated to 85 degrees and refluxed for 12 hours . The reaction is complete when TLC shows less than 2% peak area impurity/product and less than 0.5% of starting material/product .


Molecular Structure Analysis

The molecular structure of 3,6-Diacetoxyphthalic acid anhydride is characterized by a total of 28 bonds, including 20 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 aliphatic esters, 2 aromatic esters, and 1 anhydride .


Chemical Reactions Analysis

The chemical reactions of 3,6-Diacetoxyphthalic acid anhydride are similar to those of other acid anhydrides . They undergo nucleophilic acyl substitution reactions, reacting with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .


Physical And Chemical Properties Analysis

3,6-Diacetoxyphthalic acid anhydride has a molecular weight of 264.19 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 459.7±40.0 °C at 760 mmHg, and a flash point of 208.9±27.4 °C . It has 7 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .

properties

IUPAC Name

(7-acetyloxy-1,3-dioxo-2-benzofuran-4-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O7/c1-5(13)17-7-3-4-8(18-6(2)14)10-9(7)11(15)19-12(10)16/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSBVORCFWWHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591756
Record name 1,3-Dioxo-1,3-dihydro-2-benzofuran-4,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Diacetoxyphthalic acid anhydride

CAS RN

124511-82-6
Record name 1,3-Dioxo-1,3-dihydro-2-benzofuran-4,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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